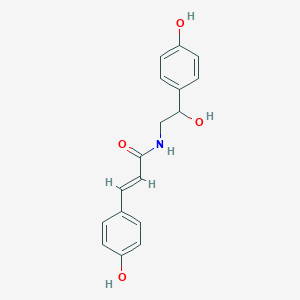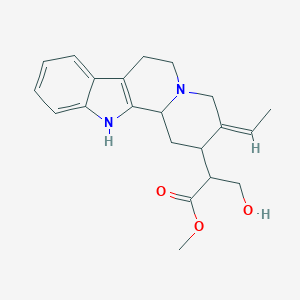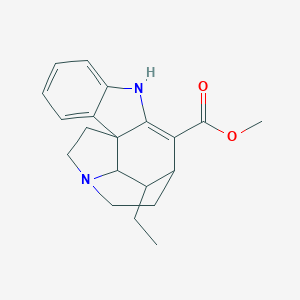
Toldimfos
Overview
Description
It is primarily used in veterinary medicine to treat metabolic disorders in animals, particularly those related to calcium, magnesium, and phosphorus metabolism . It is indicated for the treatment and prophylaxis of diseases arising in connection with parturition and the peri-partum period, developmental and nutritional disorders in young animals, and disorders of bone growth .
Mechanism of Action
Target of Action
Toldimfos, also known as this compound sodium, is a veterinary drug used for the treatment and prophylaxis of diseases related to parturition and the peri-partum period, developmental and nutritional disorders in young animals, and disorders of bone growth and tetany or paresis caused by disorders of calcium, magnesium, and phosphorous metabolism .
Mode of Action
Instead, it appears more likely that the effect of this compound arises due to multiple stimulations of metabolism within the body .
Biochemical Pathways
This compound is an aromatic phosphorus compound that falls between phosphorous itself and phosphoric acid in the stages of oxidation
Pharmacokinetics
Upon intramuscular administration of this compound to cattle at a dosage level of 10 mg/kg bw, a peak blood concentration is observed within 10 to 20 minutes . The mean half-life of this compound in serum is approximately 1.07 hours in calves and 1.15 hours in dairy cows . The pharmacokinetic profile corresponds to a one-compartment model of distribution . This compound is rapidly eliminated, with the major fraction of the administered dose eliminated within 6 hours . It is eliminated as the parent compound, and its elimination in milk is extremely low .
Result of Action
Its use in treating various disorders suggests that it has a beneficial effect on metabolic activity, bone growth, and mineral metabolism .
Biochemical Analysis
Biochemical Properties
Toldimfos is an aromatic phosphorus compound that falls between phosphorous itself and phosphoric acid in the stages of oxidation . . The specific enzymes, proteins, and other biomolecules it interacts with are not yet identified.
Cellular Effects
It is known that this compound stimulates metabolism within the body This could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that the effect of this compound arises due to multiple stimulations of metabolism within the body . It is not clear whether the effect of this compound is simply a matter of the substitution of deficient phosphorus
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be rapidly absorbed with peak blood concentrations occurring within 10 to 20 minutes after administration . The mean half-life of this compound in serum was found to be around 1.07 hours in calves and 1.15 hours in dairy cows . This compound is rapidly eliminated following dosing, with the major fraction of the administered dose eliminated within 6 hours .
Dosage Effects in Animal Models
The recommended therapeutic dose of this compound is 10 mg/kg body weight given by intravenous, intramuscular, or subcutaneous injection . Injections are normally repeated to clinical effect, up to a maximum of 10 injections
Metabolic Pathways
This compound is involved in metabolic pathways related to phosphorus metabolism . It is suggested that the effect of this compound arises due to multiple stimulations of metabolism within the body . The specific enzymes or cofactors that this compound interacts with are not yet identified.
Transport and Distribution
This compound is rapidly absorbed from the injection site with peak concentrations occurring in serum at 10 minutes post-administration . The pharmacokinetic profile corresponded to a one-compartment model of distribution
Preparation Methods
Synthetic Routes and Reaction Conditions: Toldimfos is synthesized by reacting 4-dimethylamino-2-methylphenylphosphinic acid with sodium hydroxide to form the sodium salt . The reaction is typically carried out in an aqueous medium at controlled temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced by a similar method but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Toldimfos undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenylphosphinic acid derivatives.
Scientific Research Applications
Toldimfos has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other phosphorus-containing compounds.
Biology: Studied for its effects on metabolic processes in animals.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Used in the production of veterinary pharmaceuticals and nutritional supplements
Comparison with Similar Compounds
Phosphoric Acid: A more oxidized form of phosphorus.
Phosphine: A reduced form of phosphorus.
Phenylphosphinic Acid: A structurally similar compound with different functional groups.
Uniqueness: Toldimfos is unique in its ability to stimulate multiple metabolic pathways, making it more effective in treating a range of metabolic disorders compared to other phosphorus compounds .
Properties
IUPAC Name |
[4-(dimethylamino)-2-methylphenyl]-hydroxy-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO2P/c1-7-6-8(10(2)3)4-5-9(7)13(11)12/h4-6H,1-3H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGQCGAOGULZGB-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)[P+](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866652, DTXSID701224436 | |
| Record name | [4-(Dimethylamino)-2-methylphenyl](hydroxy)oxophosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-[4-(Dimethylamino)-2-methylphenyl]phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57808-64-7 | |
| Record name | Toldimfos [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-[4-(Dimethylamino)-2-methylphenyl]phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOLDIMFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X1442L8IO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate](/img/structure/B207294.png)


![(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B207646.png)






